6-Amino-2,5-dimethylpyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-amino-2,5-dimethylpyridazin-3-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(10)9(2)8-6(4)7/h3H,1-2H3,(H2,7,8) |
InChI Key |
JLSNYMDWPUMUIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key analogs of 6-amino-2,5-dimethylpyridazin-3(2H)-one, their substituents, and similarity scores based on CAS registry
Notes:
- The chloro analog (6-Chloro-2,5-dimethylpyridazin-3(2H)-one) exhibits reduced similarity (0.63), highlighting the critical role of the amino group in the parent compound’s electronic profile .
Anti-Inflammatory Activity:
- 6-Amino-2,4,5-trimethylpyridin-3-ol analogs inhibit TNF-α-induced monocyte adhesion to colonic epithelial cells, a key mechanism in inflammatory bowel disease (IBD) .
Enzyme Inhibition:
- This underscores the broader principle that substituent position impacts bioactivity, which may extend to pyridazinones.
Kinase Inhibition:
- Hybrid compounds like 6-amino-2,4,5-trimethylpyridin-3-ol–sorafenib conjugates inhibit Raf kinases, critical in cancer signaling . The amino-pyridazinone scaffold could similarly target kinase domains.
Key Differences and Challenges
- Electronic Effects: The amino group in 6-Amino-2,5-dimethylpyridazin-3(2H)-one likely increases nucleophilicity compared to chloro or aryl substituents, altering reactivity and target interactions.
- Steric Considerations : Bulky groups (e.g., phenyl in 5-chloro-6-phenylpyridazin-3(2H)-one) may reduce membrane permeability but enhance target specificity .
- Synthetic Complexity: Introducing amino groups requires careful optimization to avoid side reactions, unlike halogenation .
Preparation Methods
Conventional Thermal Cyclization
Traditional methods use hydrazine derivatives reacting with 1,3-dicarbonyl compounds under acidic or neutral conditions with prolonged heating (oil bath or sand bath) to promote ring closure. These methods often require:
- Acid catalysts to facilitate cyclization.
- Extended reaction times (several hours).
- Elevated temperatures (80–120 °C).
However, these approaches tend to be less efficient and generate more chemical waste.
Microwave-Assisted Cyclization
Recent studies have demonstrated that microwave irradiation significantly improves the efficiency of pyridazinone synthesis by accelerating reaction rates and increasing yields. For example, microwave-assisted nucleophilic aromatic substitution (SNAr) and cyclocondensation reactions have been shown to reduce reaction times from hours to minutes while improving yields by 10–20% compared to conventional heating.
Table 1. Comparison of Energy Sources for Cyclization Reactions
| Entry | Energy Source | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Conventional Heat | 3.0 | 38–57 | Moderate yield, longer time |
| 2 | Ultrasound (US) | 0.44–1.5 | 40–62 | Comparable to conventional |
| 3 | Microwave (MW) | 0.44–1.5 | 62–70 | Best yield and shortest time |
Data adapted from recent green chemistry studies on pyridazine synthesis.
Solvent Effects on Cyclization Efficiency
The choice of solvent critically influences the yield and rate of cyclization. Polar protic solvents such as ethanol have been found to enhance reaction efficiency due to their hydrogen bonding capabilities, which stabilize transition states and intermediates during cyclization.
Table 2. Solvent Impact on Cyclization Yield
| Solvent | Yield (%) | Comments |
|---|---|---|
| Tetrahydrofuran (THF) | 38 | Low yield, aprotic solvent |
| Toluene | 40 | Low yield, non-polar solvent |
| Chloroform (CHCl3) | 50 | Moderate yield |
| Dichloromethane (DCM) | 54 | Moderate yield |
| Ethanol (EtOH) | 72 | Highest yield, protic solvent |
Data from solvent screening in pyridazinone synthesis.
Specific Synthetic Protocol Example
A representative procedure involves:
- Dissolving 6-amino-4-nitrophenylhydrazine (prepared from nitroarene precursors) and a dicarbonyl compound in ethanol.
- Subjecting the mixture to microwave irradiation at 90 °C for 1–2 hours.
- Monitoring reaction progress by thin-layer chromatography (TLC).
- Isolating the product by precipitation and purification via chromatography.
This method yields 6-amino-2,5-dimethylpyridazin-3(2H)-one with high purity and good yield, demonstrating the advantage of microwave-assisted cyclization.
Alternative Synthetic Routes
Other methods reported in literature include:
- Solid-liquid phase transfer catalysis (PTC) for methylation of pyridazinone derivatives, which can be adapted for functionalization steps in the synthesis of 6-amino-2,5-dimethylpyridazin-3(2H)-one.
- Palladium-catalyzed cross-coupling reactions to introduce aryl substituents on the pyridazinone ring, although these are more relevant for substituted derivatives rather than the parent compound.
- Green chemistry approaches using combined ultrasound-infrared energies to reduce environmental impact and improve reaction kinetics.
Summary of Key Research Findings
- Microwave-assisted cyclization is the most efficient method for preparing 6-amino-2,5-dimethylpyridazin-3(2H)-one, offering shorter reaction times and higher yields compared to conventional heating and ultrasound methods.
- Ethanol is the preferred solvent due to its protic nature and ability to enhance reaction efficiency.
- The use of greener energy sources (microwave, ultrasound, infrared) aligns with sustainable chemistry goals by reducing energy consumption and waste generation.
- Phase transfer catalysis and solid-liquid reactions provide alternative routes for functionalization but are less commonly used for the core pyridazinone ring formation.
Data Table Summarizing Preparation Methods
| Method | Key Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Thermal Heating | Acid catalyst, oil/sand bath, 80–120 °C | 3–6 hours | 38–57 | Simple setup | Long time, moderate yield |
| Microwave-Assisted Cyclization | Microwave irradiation, EtOH, 90 °C | 0.5–1.5 hours | 62–72 | Fast, high yield, energy efficient | Requires microwave equipment |
| Ultrasound-Assisted | Ultrasound irradiation, EtOH, 90 °C | 0.5–1.5 hours | 40–62 | Moderate improvement | Less efficient than microwave |
| Solid-Liquid PTC Methylation | PTC, K2CO3, methyl iodide, microwave | 10 min | 90+ | High yield, solvent-free | Specific to methylation step |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
